molecular formula C18H24N2O B6303473 N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine CAS No. 1820881-84-2

N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

Cat. No.: B6303473
CAS No.: 1820881-84-2
M. Wt: 284.4 g/mol
InChI Key: GZXRMDVVWBIOHQ-UHFFFAOYSA-N
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Description

N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a phenylene core substituted with n-butyl and 4-methoxybenzyl groups on the nitrogen atoms. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine typically involves a multi-step process. One common method is the reductive amination of 1,3-diaminobenzene with n-butylamine and 4-methoxybenzaldehyde. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aromatic ring or the substituents.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenylene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,4-diamine
  • N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,2-diamine
  • N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine derivatives with different substituents

Uniqueness

This compound is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-N-butyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-4-12-19-16-6-5-7-17(13-16)20-14-15-8-10-18(21-2)11-9-15/h5-11,13,19-20H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXRMDVVWBIOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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